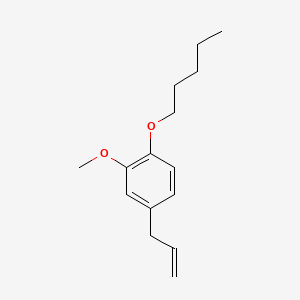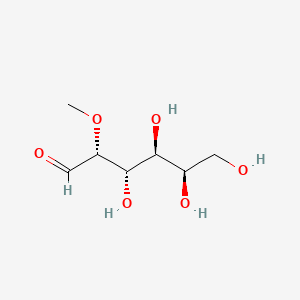![molecular formula C24H21NO2 B12686201 9,10-Anthracenedione, 1-[(4-butylphenyl)amino]- CAS No. 42887-27-4](/img/structure/B12686201.png)
9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-Butylanilino)anthraquinone is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Butylanilino)anthraquinone typically involves the reaction of 1-chloroanthraquinone with p-butylaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the p-butylaniline group, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(p-Butylanilino)anthraquinone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound suitable for various applications.
化学反応の分析
Types of Reactions: 1-(p-Butylanilino)anthraquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
科学的研究の応用
1-(p-Butylanilino)anthraquinone has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable anthraquinone core.
作用機序
The mechanism of action of 1-(p-Butylanilino)anthraquinone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases, thereby exerting its biological effects. The presence of the butyl-substituted aniline group enhances its binding affinity and specificity towards these molecular targets.
類似化合物との比較
1-(p-Toluidino)anthraquinone: Similar structure but with a methyl group instead of a butyl group.
1-(p-Anilino)anthraquinone: Lacks the butyl substitution, resulting in different properties and applications.
1-(p-Ethylanilino)anthraquinone: Contains an ethyl group, leading to variations in its chemical and biological activities.
Uniqueness: 1-(p-Butylanilino)anthraquinone is unique due to the presence of the butyl-substituted aniline group, which imparts distinct chemical and biological properties. This substitution enhances its solubility, stability, and binding affinity towards molecular targets, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
42887-27-4 |
|---|---|
分子式 |
C24H21NO2 |
分子量 |
355.4 g/mol |
IUPAC名 |
1-(4-butylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO2/c1-2-3-7-16-12-14-17(15-13-16)25-21-11-6-10-20-22(21)24(27)19-9-5-4-8-18(19)23(20)26/h4-6,8-15,25H,2-3,7H2,1H3 |
InChIキー |
GLFYBBZFIMBZKR-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















